molecular formula C17H22N2O2 B7575893 N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide

N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide

Cat. No. B7575893
M. Wt: 286.37 g/mol
InChI Key: ZCAVQOHYXBFZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide, commonly known as CP 55,940, is a synthetic cannabinoid that is used in scientific research. It was first synthesized in 1988 by Pfizer scientists and has since been used to study the endocannabinoid system and its effects on the body.

Mechanism of Action

CP 55,940 works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is involved in various physiological processes such as pain sensation, appetite, and mood regulation. By binding to these receptors, CP 55,940 can modulate the activity of the endocannabinoid system and affect these processes.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to have analgesic properties, meaning it can reduce pain sensation. It has also been shown to have anti-inflammatory properties, which could make it useful in treating conditions such as arthritis. Additionally, CP 55,940 has been shown to affect appetite and food intake, as well as mood and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using CP 55,940 in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. Additionally, because it is a synthetic compound, its purity and potency can be controlled. However, one limitation is that it is a potent compound and must be handled with care to avoid exposure and potential harm.

Future Directions

There are many potential future directions for research involving CP 55,940. One area of interest is its potential use in treating pain and inflammation. Another area of interest is its potential use in treating anxiety and mood disorders. Additionally, further research could help to elucidate the exact mechanisms by which CP 55,940 affects the endocannabinoid system and its downstream effects on physiological processes.

Synthesis Methods

The synthesis of CP 55,940 involves the reaction of cyclohexanone with 3-(1H-indol-3-yl)propanoic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of CP 55,940.

Scientific Research Applications

CP 55,940 is primarily used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to bind to both the CB1 and CB2 receptors, which are found throughout the body and play a role in various physiological processes.

properties

IUPAC Name

N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-14-5-3-4-13(10-14)19-17(21)9-8-12-11-18-16-7-2-1-6-15(12)16/h1-2,6-7,11,13-14,18,20H,3-5,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAVQOHYXBFZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.